
Isobutyryl chloride
Overview
Description
Isobutyryl chloride, also known as 2-methylpropanoyl chloride, is an organic compound with the molecular formula C4H7ClO. It is a colorless liquid and the simplest branched-chain acyl chloride. This compound is primarily used as an intermediate in organic synthesis .
Preparation Methods
Isobutyryl chloride is typically prepared by the chlorination of isobutyric acid. The reaction involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The process is carried out under controlled conditions to ensure the complete conversion of isobutyric acid to this compound .
Industrial Production Method:
Chlorination of Isobutyric Acid: Isobutyric acid is reacted with thionyl chloride or phosphorus trichloride.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, and the by-products such as sulfur dioxide and hydrogen chloride are removed.
Purification: The crude product is purified by distillation to obtain pure this compound.
Chemical Reactions Analysis
Hydrolysis
Isobutyryl chloride undergoes rapid hydrolysis with water to form isobutyric acid and hydrochloric acid:
Key Observations
-
The reaction is exothermic and violent, releasing corrosive HCl gas .
-
Reactivity is attributed to the high electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack by water .
Alcoholysis (Ester Formation)
Reaction with alcohols produces esters and HCl:
Experimental Conditions
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Proceeds efficiently under anhydrous conditions with primary or secondary alcohols .
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Base catalysts (e.g., pyridine) are often added to neutralize HCl and drive the reaction .
Acylation of Amines (Amide Formation)
This compound reacts with amines to form amides:
Kinetic Analysis
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Reaction with m-chloroaniline in ether follows first-order kinetics in both reactants .
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Isobutyryl bromide is ≈30 times more reactive than the chloride due to better leaving-group ability .
Substrate | Relative Reactivity | Conditions |
---|---|---|
m-Chloroaniline | 1 (Baseline) | Ether, 25°C |
Isobutyryl bromide | ≈30× faster | Ether, 25°C |
Dehydrohalogenation
Treatment with triethylamine induces elimination, forming 2,2,4,4-tetramethylcyclobutanedione:
Reaction with Diols
This compound reacts with vicinal diols to form dioxolanones. For example, with p-nitrobenzyl alcohol :
Product Distribution
Conditions | Major Product | Yield |
---|---|---|
Acetonitrile (no base) | Dioxolanone | 51% |
Triethylamine | p-Nitrobenzyl ester (7) | 47% |
Formation of Acid Fluoride
Reaction with hydrogen fluoride yields isobutyryl fluoride:
Scientific Research Applications
Organic Synthesis
Isobutyryl chloride is widely utilized as an acylating agent in organic synthesis. It facilitates the formation of acyl derivatives and is involved in the synthesis of various biologically active compounds. Notable applications include:
- Synthesis of Pharmaceuticals : It plays a crucial role in the synthesis of antiviral agents like molnupiravir, which is used for treating COVID-19, and bortezomib, a proteasome inhibitor for cancer therapy .
- Formation of Ketimine Derivatives : this compound is employed to synthesize ketimine derivatives from alpha-amino esters, nucleosides, and pyrroles, enhancing the diversity of chemical libraries for drug discovery.
Separation and Identification
The compound has been applied in the separation and identification of bioactive compounds. For instance, it aids in isolating shikonin and its ester derivatives from plant sources such as Echium italicum, showcasing its utility in natural product chemistry.
Material Science
While primarily focused on organic synthesis, this compound's reactivity allows it to modify polymers by introducing isobutyryl groups. This modification can alter the physical properties of materials, making it valuable in developing new polymeric materials with enhanced characteristics.
Chemical Reactions
This compound undergoes various chemical reactions:
- Dehydrohalogenation : When treated with triethylamine, it forms 2,2,4,4-tetramethylcyclobutanedione.
- Formation of Acid Fluorides : Reacting with hydrogen fluoride converts it to acid fluorides.
- Acylation Reactions : It serves as a versatile acylating agent for synthesizing diverse organic compounds.
Case Study 1: Synthesis of Molnupiravir
In a recent study, researchers utilized this compound to synthesize molnupiravir through a series of acylation reactions. The process demonstrated high efficiency and selectivity, resulting in significant yields of the active pharmaceutical ingredient (API) necessary for COVID-19 treatment.
Case Study 2: Polymer Modification
A study investigated the use of this compound for modifying polyethylenimines to enhance their properties for drug delivery systems. The incorporation of isobutyryl groups improved solubility and stability, indicating potential applications in biomedical fields.
Mechanism of Action
Isobutyryl chloride exerts its effects primarily through acylation reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The mechanism involves the nucleophilic attack on the carbonyl carbon of this compound, followed by the elimination of hydrogen chloride .
Comparison with Similar Compounds
- Acetyl Chloride
- Propionyl Chloride
- Butyryl Chloride
Is there anything else you would like to know about isobutyryl chloride?
Biological Activity
Isobutyryl chloride, also known as 2-methylpropanoyl chloride, is an acyl chloride with the chemical formula (CH₃)₂CHCOCl. This compound is notable for its high reactivity and serves as a significant intermediate in organic synthesis, particularly in the introduction of the isobutyryl group into various molecules. This article explores its biological activity, mechanisms of action, toxicological profiles, and applications in research.
Chemical Reactivity
this compound is primarily known for its role as an acylating agent. It reacts readily with nucleophiles such as alcohols, amines, and enolates to form esters, amides, and β-dicarbonyl compounds. The reaction mechanism typically involves the nucleophilic attack on the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate subsequently eliminates a chloride ion to yield the acylated product.
Biochemical Pathways
The compound participates in various biochemical pathways, including:
- Acylation Reactions : It is utilized in synthesizing ketimine derivatives of alpha-amino esters and nucleosides.
- Metabolism of Valine : this compound is associated with valine metabolism, which is crucial for protein synthesis and energy production.
Toxicological Profile
This compound exhibits significant toxicity and irritant properties.
- Toxicity Data :
- Health Effects : Prolonged exposure can lead to respiratory issues such as reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms following exposure to irritating substances .
Applications in Research
This compound has several applications across various fields:
- Organic Synthesis : It acts as a crucial reagent for synthesizing pharmaceuticals, agrochemicals, and fragrances. For instance, it has been employed in synthesizing molnupiravir, an antiviral drug used for treating COVID-19.
- Polymer Chemistry : The compound serves as a monomer in synthesizing polythis compound and related copolymers, which can be modified for specific properties.
- Separation Techniques : It plays a role in separating and identifying compounds like shikonin from plant sources.
Case Studies
Several studies highlight the biological activity and toxicity of this compound:
- Acylation in Drug Synthesis : A study demonstrated its application in the chemoselective acylation of cytidine's primary alcohol for antiviral drug development. This reaction utilized dimethylformamide (DMF) as a solvent with triethylamine as a base to enhance yield.
- Toxicity Assessment : Research has shown that exposure to this compound can lead to chronic bronchitis and other long-term respiratory conditions. The effects were particularly pronounced among workers exposed to high concentrations over extended periods .
Comparative Analysis
The following table compares this compound with similar acyl chlorides regarding their properties and applications:
Compound | Structure | Primary Use | Toxicity Level |
---|---|---|---|
This compound | (CH₃)₂CHCOCl | Acylating agent in organic synthesis | High |
Acetyl Chloride | CH₃COCl | Synthesis of esters | Moderate |
Propionyl Chloride | CH₃CH₂COCl | Synthesis of propionic acid derivatives | High |
Butyryl Chloride | CH₃(CH₂)₂COCl | Synthesis of butyric acid derivatives | Moderate |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling isobutyryl chloride in laboratory settings?
this compound is highly corrosive, flammable (flash point: 7°C), and reacts exothermically with water, alcohols, and bases, producing toxic gases like HCl and phosgene . Key safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Storage : Keep in a sealed container away from heat, moisture, and incompatible substances (e.g., oxidizers, strong bases) .
- Spill Management : Neutralize spills with dry sodium bicarbonate or inert absorbents; avoid water due to reactivity .
Q. How can researchers verify the purity of this compound for synthetic applications?
Purity is critical for reproducibility. Methods include:
- Gas Chromatography (GC) : Quantify organic impurities (e.g., residual isobutyric acid) .
- NMR Spectroscopy : Confirm structural integrity (e.g., absence of hydrolysis products via <sup>1</sup>H/<sup>13</sup>C peaks at δ 1.2 ppm for methyl groups and δ 2.7 ppm for the carbonyl-Cl moiety) .
- Titration : Measure active chloride content using AgNO3 titration .
Q. What are the standard reaction conditions for acylations using this compound?
this compound is widely used to introduce the isobutyryl group into nucleophiles (e.g., alcohols, amines). A typical protocol involves:
- Solvent : Anhydrous dichloromethane or THF to prevent hydrolysis .
- Base : Triethylamine or pyridine to scavenge HCl .
- Stoichiometry : 1.1–1.5 equivalents of this compound relative to the substrate .
- Temperature : 0–25°C to control exothermicity .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-acylation or hydrolysis) be minimized in this compound-mediated syntheses?
- Moisture Control : Use molecular sieves or anhydrous solvents to suppress hydrolysis .
- Stepwise Addition : Add this compound slowly to avoid local excess, which can lead to dimerization or over-acylation .
- Catalytic DMAP : Accelerate acylation kinetics, reducing exposure time to reactive intermediates .
- In Situ Monitoring : Use FTIR to track carbonyl-Cl consumption (peak at ~1800 cm<sup>-1</sup>) .
Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction yields or byproduct profiles often arise from:
- Impurity Variability : Commercial batches may contain residual HCl or isobutyric acid, altering reactivity . Validate purity via GC-MS before use.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .
- Substrate Steric Effects : Bulky nucleophiles (e.g., tertiary amines) require longer reaction times or higher temperatures .
Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?
- Degradation Pathways : Hydrolysis generates HCl and isobutyric acid, which can catalyze further decomposition .
- Storage Recommendations :
- Short-term : Store at 2–8°C in argon-purged vials .
- Long-term : Aliquot into amber glass bottles with desiccants (e.g., silica gel) .
Q. What mechanistic insights explain this compound’s selectivity in multi-step syntheses (e.g., nucleoside protection)?
In Scheme 1 of , this compound selectively acylates the 5′-OH group of 2′-deoxyguanosine due to:
- Steric Guidance : The isobutyryl group’s branched structure shields adjacent reactive sites .
- Electronic Effects : The electron-withdrawing Cl enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack by primary alcohols over secondary ones .
Q. Methodological Guidelines
Q. How should researchers document this compound usage in publications to ensure reproducibility?
Follow IUPAC and journal-specific guidelines (e.g., International Journal of Current Pharmaceutical Research):
- Synthesis Protocols : Specify solvent purity, equivalents of reagents, and reaction temperature (±2°C) .
- Safety Data : Include CAS number (79-30-1), hazard statements (e.g., H225, H314), and PPE recommendations .
- Analytical Data : Report NMR shifts, GC retention times, and purity percentages .
Q. What computational tools model this compound’s reactivity in silico?
- DFT Calculations : Use Gaussian or ORCA to predict transition states in acylation reactions (e.g., nucleophilic attack barriers) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics using GROMACS .
Q. Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C4H7ClO |
Molecular Weight | 106.55 g/mol |
Boiling Point | 92°C |
Density (25°C) | 1.017 g/cm³ |
Refractive Index (n<sup>20</sup>D) | 1.407 |
Table 2: Common Synthetic Applications
Application | Substrate | Yield (%) |
---|---|---|
Nucleoside Protection | 2′-Deoxyguanosine | 85–92 |
Esterification | Benzyl Alcohol | 78–85 |
Amide Formation | Aniline | 90–95 |
Properties
IUPAC Name |
2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMOBVGABMBZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Record name | ISOBUTYRYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID0052542 | |
Record name | 2-Methylpropanoyl chloride | |
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Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyryl chloride appears as a colorless liquid. Irritates skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid; [Alfa Aesar MSDS] | |
Record name | ISOBUTYRYL CHLORIDE | |
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CAS No. |
79-30-1 | |
Record name | ISOBUTYRYL CHLORIDE | |
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Record name | Isobutyryl chloride | |
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Record name | Isobutanoyl chloride | |
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Record name | Propanoyl chloride, 2-methyl- | |
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Record name | 2-Methylpropanoyl chloride | |
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Record name | Isobutyryl chloride | |
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Record name | ISOBUTANOYL CHLORIDE | |
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